2-[(2-Methylbenzyl)amino]ethanol hydrochloride
Description
2-[(2-Methylbenzyl)amino]ethanol hydrochloride is a secondary amine salt with the molecular formula C₁₀H₁₆ClNO (CAS: 91251-55-7; alternate CAS: 1050076-16-8 per supplier data ). It features a benzyl group substituted with a methyl group at the ortho position, linked to an ethanolamine backbone. This compound is commercially available, with annual sales of 241 bottles, indicating its utility as a synthetic intermediate in pharmaceuticals or agrochemicals .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-methylphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-4-2-3-5-10(9)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVUHKWTEXGSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050076-16-8 | |
| Record name | Ethanol, 2-[[(2-methylphenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050076-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbenzyl)amino]ethanol hydrochloride typically involves the reaction of 2-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbenzyl)amino]ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-[(2-Methylbenzyl)amino]ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbenzyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
2-[(2-Fluorobenzyl)amino]ethanol Hydrochloride
- Molecular Formula: C₉H₁₃ClFNO
- Key Differences : Fluorine replaces the methyl group at the ortho position.
- Properties :
- Applications : Fluorine substitution often improves metabolic stability in drug candidates.
2-[(2-Chlorobenzyl)amino]ethanol Hydrochloride
- Molecular Formula: C₉H₁₃Cl₂NO (inferred from similar compounds ).
- Key Differences : Chlorine substituent increases molecular weight and lipophilicity (logP).
- Properties: Chlorine’s electron-withdrawing effect may alter reactivity in nucleophilic reactions. Potential antimicrobial activity inferred from chlorine’s role in biocides .
Complex Benzyl Derivatives
2-({3-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol Hydrochloride
- Molecular Formula: C₁₆H₁₇Cl₂NO₂
- Key Differences : Additional benzyloxy group introduces steric bulk and ether functionality.
- Properties :
- Higher molecular weight (340.22 g/mol) reduces solubility in aqueous media.
- Ether linkage may enhance stability against hydrolysis compared to esters.
2-[1-Benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO₂S
- Key Differences : Benzothiophene ring replaces the benzene ring, introducing sulfur.
- Properties :
- Sulfur contributes to π-π stacking interactions in receptor binding.
- Heterocyclic structure may confer fluorescence or redox activity.
Non-Aromatic Analogs
Ethanol, 2-Diethylamino-, Hydrochloride
- Molecular Formula: C₆H₁₆ClNO
- Key Differences: Diethylamino group replaces the benzylamine moiety.
- Properties :
- Lacks aromatic rings, reducing lipophilicity (lower logP).
- Tertiary amine structure may enhance solubility in organic solvents.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Aromatic Rings | logP (Predicted) |
|---|---|---|---|---|---|
| 2-[(2-Methylbenzyl)amino]ethanol HCl | C₁₀H₁₆ClNO | ~219 | 2-Methylbenzyl | 1 | ~1.8 |
| 2-[(2-Fluorobenzyl)amino]ethanol HCl | C₉H₁₃ClFNO | 205.66 | 2-Fluorobenzyl | 1 | ~1.5 |
| 2-[(2-Chlorobenzyl)amino]ethanol HCl | C₉H₁₃Cl₂NO | ~234 | 2-Chlorobenzyl | 1 | ~2.2 |
| 2-({3-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol HCl | C₁₆H₁₇Cl₂NO₂ | 340.22 | 3-(2-Chlorobenzyloxy) | 2 | ~3.0 |
| 2-Diethylaminoethanol HCl | C₆H₁₆ClNO | 153.65 | Diethylamino | 0 | ~0.5 |
Biological Activity
2-[(2-Methylbenzyl)amino]ethanol hydrochloride, with the molecular formula C10H16ClNO, is a compound that belongs to the class of amino alcohols. This compound features a 2-methylbenzyl group attached to an ethanolamine moiety, enhancing its solubility and reactivity in biological systems. Its hydrochloride form indicates the presence of hydrochloric acid, which increases its aqueous solubility and bioavailability.
Chemical Structure
- Molecular Formula : C10H16ClNO
- Molecular Weight : Approximately 201.7 g/mol
- Functional Groups : Amino group, hydroxyl group, aromatic ring
Types of Reactions
This compound can undergo various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The compound can be reduced to yield primary or secondary amines.
- Substitution : The amino group can engage in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Substitution Reagents : Alkyl halides, acyl chlorides
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an agonist or antagonist, modulating biochemical pathways relevant to various physiological processes.
Therapeutic Applications
Research indicates potential therapeutic applications in several areas:
- Anticancer Activity : Preliminary studies suggest that compounds similar to 2-[(2-Methylbenzyl)amino]ethanol may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating a potential role in antibiotic development.
Case Studies and Research Findings
- Anticancer Studies : A study investigating aminopyrazole derivatives showed that compounds with similar structures inhibited tubulin polymerization and arrested the cell cycle at the G2/M phase. These findings suggest that this compound could exhibit similar anticancer properties due to its structural characteristics .
- Inflammation Research : In vitro assays demonstrated that certain derivatives could inhibit TNF-alpha release from stimulated cells, highlighting their potential as anti-inflammatory agents .
- Antimicrobial Testing : Compounds structurally related to this compound exhibited significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MIC) indicating effective dosages for therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-(Benzyl(methyl)amino)ethanol | C10H15NO | 1.00 |
| 2-(4-methylbenzyl)aminoethanol | C12H20ClNO2 | 0.94 |
| 2-(Dibenzylamino)propane-1,3-diol | C14H19N | 0.89 |
| (S)-2-(Benzylamino)propan-1-ol | C10H15NO | 0.86 |
The unique substitution pattern of this compound may confer distinct biological activities compared to other similar compounds, enhancing its significance in pharmaceutical research.
Q & A
How can researchers optimize the synthesis of 2-[(2-Methylbenzyl)amino]ethanol hydrochloride to achieve high yield and purity?
Basic Research Focus : Reaction conditions and purification strategies.
Methodological Answer :
- Synthetic Route : The compound can be synthesized via nucleophilic substitution between 2-methylbenzylamine and chloroethanol under controlled conditions. For similar aminoethanol hydrochlorides, reactions are typically conducted in anhydrous solvents (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions like over-alkylation .
- Purification : Recrystallization from ethanol-ether mixtures is effective for removing unreacted starting materials and byproducts. HPLC (High-Performance Liquid Chromatography) with a C18 column and acetonitrile/water mobile phase can verify purity ≥98% .
- Yield Optimization : Kinetic studies suggest maintaining a 1:1.2 molar ratio of 2-methylbenzylamine to chloroethanol, with slow addition of the latter to prevent exothermic side reactions .
What analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
Advanced Research Focus : Multi-method validation and error analysis.
Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methyl group on the benzyl ring should appear as a singlet at ~2.3 ppm, while the ethanolamine protons resonate between 3.5–4.5 ppm .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 214.1 [M+H]⁺ (free base) and 250.5 [M+HCl+H]⁺ for the hydrochloride salt .
- Resolving Discrepancies : If NMR and MS data conflict (e.g., unexpected peaks), use X-ray crystallography to resolve stereochemical ambiguities or FT-IR to identify functional group inconsistencies (e.g., amine vs. ammonium chloride stretches at ~3200 cm⁻¹) .
How does this compound interact with biological targets, and what experimental models validate these interactions?
Advanced Research Focus : Mechanistic studies and model selection.
Methodological Answer :
- Receptor Binding Assays : The compound’s secondary amine and aromatic ring suggest potential as a neurotransmitter analog. In vitro radioligand displacement assays (e.g., with ³H-labeled serotonin or dopamine receptors) can quantify binding affinity (Ki). For example, related compounds show Ki values <10 μM for G protein-coupled receptors (GPCRs) .
- Cell-Based Models : Use HEK293 cells transfected with human GPCRs to measure cAMP or calcium flux changes. Dose-response curves (0.1–100 μM) can determine EC₅₀ values and assess partial/full agonist activity .
- Contradiction Management : If in vitro activity does not translate to in vivo models (e.g., rodent behavioral assays), evaluate blood-brain barrier permeability via logP calculations (target logP ~2.5) or PAMPA (Parallel Artificial Membrane Permeability Assay) .
What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?
Basic Research Focus : Stability-indicating studies.
Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC every 2 weeks. Hydrolysis of the ethanolamine moiety may produce 2-methylbenzylamine and glycolic acid as primary degradants .
- Identification of Degradants : LC-MS/MS can isolate and fragment degradants. For example, a degradant with m/z 121.1 corresponds to 2-methylbenzylamine .
- Mitigation Strategies : Lyophilization and storage in amber vials under nitrogen atmosphere reduce oxidative and hydrolytic degradation .
How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
Advanced Research Focus : Computational-experimental synergy.
Methodological Answer :
- Property Prediction : Use QSPR (Quantitative Structure-Property Relationship) models to predict logP, pKa, and solubility. For instance, predicted pKa of the amine group is ~9.5, but experimental titration may reveal shifts due to hydrochloride salt formation .
- Experimental Validation :
- pKa Determination : Use potentiometric titration in aqueous methanol. A significant deviation (>0.5 units) from predictions may indicate strong ion-pairing effects .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Discrepancies may arise from salt dissociation kinetics .
What methodologies are recommended for studying the compound’s structure-activity relationship (SAR) in drug discovery contexts?
Advanced Research Focus : SAR and analog design.
Methodological Answer :
- Analog Synthesis : Modify the benzyl (e.g., electron-withdrawing groups) or ethanolamine (e.g., methyl substitution) moieties. For example, replacing the 2-methyl group with chlorine increases hydrophobicity (logP +0.5) and receptor binding affinity .
- Biological Testing : Use a panel of 10–15 analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity). SAR trends can be visualized via heatmaps or 3D-QSAR models .
- Data Interpretation : Apply cluster analysis to group analogs by activity profiles. Outliers may indicate novel binding modes or off-target effects .
How should researchers address ecological toxicity data gaps for this compound?
Basic Research Focus : Environmental risk assessment.
Methodological Answer :
- Acute Toxicity Testing : Follow OECD Guideline 201 using Daphnia magna (48-hour EC₅₀). Related compounds show EC₅₀ ~50 mg/L, suggesting moderate aquatic toxicity .
- Biodegradation Studies : Use OECD 301F manometric respirometry. If <60% biodegradation in 28 days, classify as persistent and prioritize metabolite identification .
- Mitigation : Recommend wastewater treatment with activated carbon adsorption (≥90% removal efficiency) to minimize environmental release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
